
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the indole-2-carboxylic acid derivative, followed by the introduction of the dimethylaminoethyl group and the methoxy group. The final step involves the esterification of the carboxylic acid group and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学研究应用
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. The indole ring and the dimethylaminoethyl side chain play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1H-Indole-2-carboxylic acid, 1-methyl-
- Indole-2-carboxylic acid, 1-amino-, methyl ester
- Indole-2-carboxylic acid, 1-methyl-, monohydrochloride
Uniqueness
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the dimethylaminoethyl side chain and the methoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.
属性
CAS 编号 |
77941-18-5 |
|---|---|
分子式 |
C15H21ClN2O3 |
分子量 |
312.79 g/mol |
IUPAC 名称 |
methyl 1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-16(2)9-10-17-12-8-6-5-7-11(12)14(19-3)13(17)15(18)20-4;/h5-8H,9-10H2,1-4H3;1H |
InChI 键 |
ICUNOYFKCFWXSH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


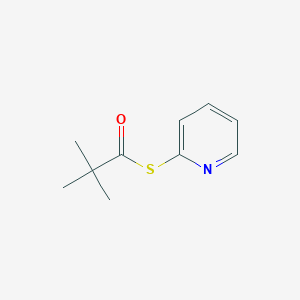
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

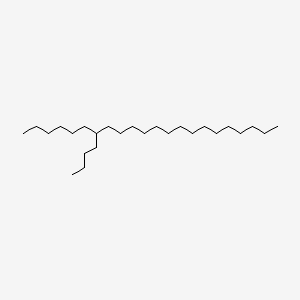

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
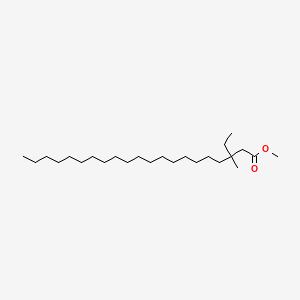
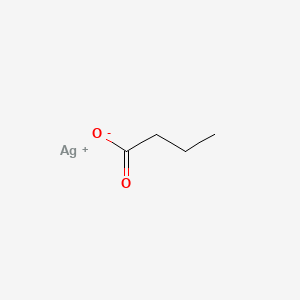

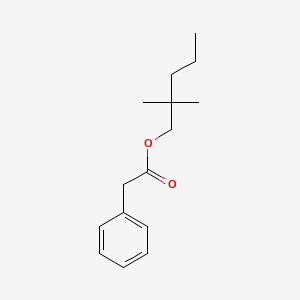
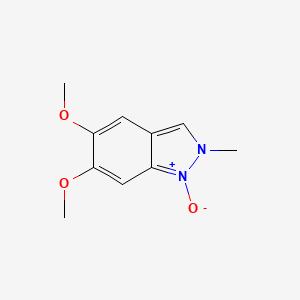


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
